Brethaire, the brand name for terbutaline sulfate, is a synthetic medication primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It acts as a selective beta-2 adrenergic agonist, stimulating beta-2 receptors in the bronchial smooth muscle to induce relaxation and dilation of the airways. Terbutaline was first synthesized in 1966 and has since been widely used in clinical settings for its efficacy in alleviating respiratory distress due to bronchoconstriction .
Terbutaline is derived from the class of compounds known as sympathomimetic amines. It is synthesized through a multi-step chemical process involving various organic reactions. The primary source of information on its synthesis and properties includes scientific literature, patents, and chemical databases such as PubChem and DrugBank .
Terbutaline is classified as:
The synthesis of terbutaline involves several key steps:
In industrial production, the synthesis is optimized for higher yields and purity. Key parameters such as temperature, pressure, and pH are tightly controlled to ensure consistent product quality. The process may also involve purification steps such as crystallization or chromatography to remove impurities .
The molecular formula for terbutaline is with a molecular weight of approximately 225.28 g/mol. Its structure features a phenolic moiety with hydroxyl groups and a tert-butylamino side chain.
Terbutaline primarily undergoes reactions characteristic of beta-adrenergic agonists, including:
The metabolism of terbutaline involves its conversion into inactive metabolites that are excreted via urine. Understanding these pathways is crucial for assessing its pharmacological effects and potential side effects .
Terbutaline exerts its effects by selectively binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon activation, these receptors stimulate adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP results in relaxation of smooth muscle and bronchodilation.
Brethaire is primarily used in clinical settings for:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1